
1-(3-Chlorophenyl)-4-hydroxymethyl-7,8-dimethoxy-5H-2,3-benzodiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-4-hydroxymethyl-7,8-dimethoxy-5H-2,3-benzodiazepine is a benzodiazepine derivative that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as Ro 15-1788 or flumazenil and has been used as a research tool to investigate the role of benzodiazepine receptors in the central nervous system.
Mécanisme D'action
1-(3-Chlorophenyl)-4-hydroxymethyl-7,8-dimethoxy-5H-2,3-benzodiazepine functions as a competitive antagonist at the benzodiazepine site on the GABA-A receptor. This compound binds to the receptor and prevents the binding of benzodiazepines, which are positive allosteric modulators of the receptor. As a result, flumazenil can reverse the effects of benzodiazepines such as sedation, anxiolysis, and anticonvulsant activity.
Biochemical and Physiological Effects:
The primary biochemical effect of this compound is the inhibition of benzodiazepine receptor activation. This can lead to the reversal of the effects of benzodiazepines, including sedation, anxiolysis, and anticonvulsant activity. Physiologically, flumazenil has been shown to increase heart rate and blood pressure in some individuals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-Chlorophenyl)-4-hydroxymethyl-7,8-dimethoxy-5H-2,3-benzodiazepine in lab experiments is its specificity for the benzodiazepine site on the GABA-A receptor. This allows researchers to selectively investigate the function of this receptor and its role in various physiological processes. However, one limitation of flumazenil is its short half-life, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research involving 1-(3-Chlorophenyl)-4-hydroxymethyl-7,8-dimethoxy-5H-2,3-benzodiazepine. One area of interest is the development of more selective benzodiazepine antagonists that can target specific subtypes of the GABA-A receptor. Another potential direction is the investigation of the role of benzodiazepine receptors in various neurological disorders, such as anxiety, depression, and epilepsy. Additionally, there is ongoing research into the use of flumazenil as a treatment for benzodiazepine overdose and withdrawal.
Applications De Recherche Scientifique
1-(3-Chlorophenyl)-4-hydroxymethyl-7,8-dimethoxy-5H-2,3-benzodiazepine has been extensively studied for its role as a benzodiazepine antagonist. This compound has been used to investigate the function of benzodiazepine receptors in the central nervous system and to study the effects of benzodiazepine withdrawal. Additionally, flumazenil has been used as a diagnostic tool to assess benzodiazepine receptor occupancy in the brain.
Propriétés
Numéro CAS |
142790-94-1 |
|---|---|
Formule moléculaire |
C18H17ClN2O3 |
Poids moléculaire |
344.8 g/mol |
Nom IUPAC |
[1-(3-chlorophenyl)-7,8-dimethoxy-5H-2,3-benzodiazepin-4-yl]methanol |
InChI |
InChI=1S/C18H17ClN2O3/c1-23-16-8-12-7-14(10-22)20-21-18(15(12)9-17(16)24-2)11-4-3-5-13(19)6-11/h3-6,8-9,22H,7,10H2,1-2H3 |
Clé InChI |
FVNWQERDYUZCIN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)CC(=NN=C2C3=CC(=CC=C3)Cl)CO)OC |
SMILES canonique |
COC1=C(C=C2C(=C1)CC(=NN=C2C3=CC(=CC=C3)Cl)CO)OC |
Autres numéros CAS |
142790-94-1 |
Synonymes |
1-(3-Chlorophenyl)-4-hydroxymethyl-7,8-dimethoxy-5H-2,3-benzodiazepine |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

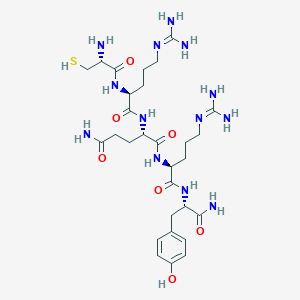

![1,2-Bis[(2S,5S)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B137095.png)

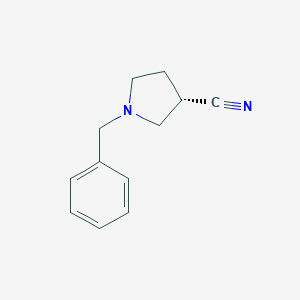
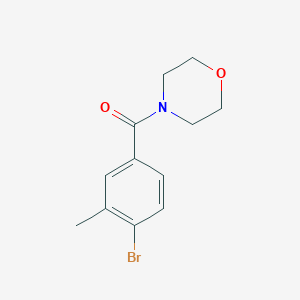
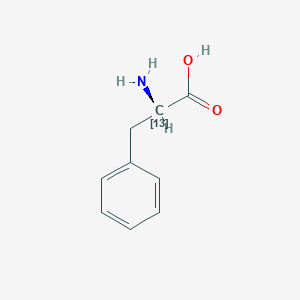

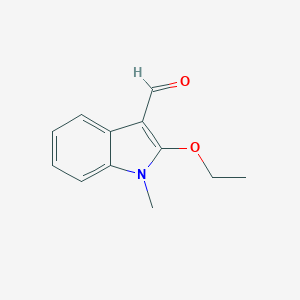
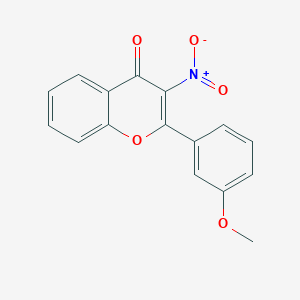

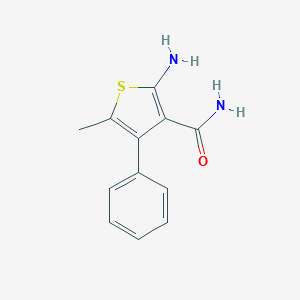
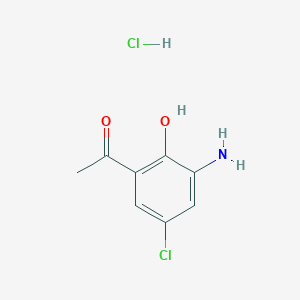
![1-(2-cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B137124.png)